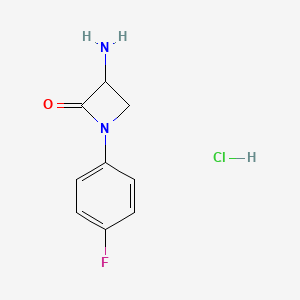

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride

Overview

Description

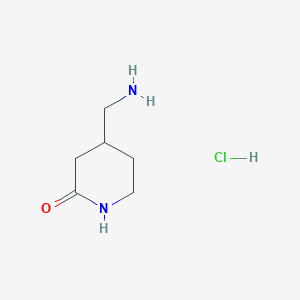

“3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1443979-37-0 . It has a molecular weight of 216.64 . The IUPAC name for this compound is 3-amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The InChI code for “3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride” is 1S/C9H9FN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications

Structural Analysis and Cholesterol Absorption Inhibition

A notable application of compounds structurally related to 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride is in the field of cholesterol absorption inhibition. Ezetimibe, a derivative with a closely related structure, has been extensively studied for its ability to lower cholesterol levels by inhibiting cholesterol resorption in the human intestine. The detailed crystal structure of ezetimibe anhydrate highlights the compound's crystallization in a specific space group, with the molecules forming an extended hydrogen-bond architecture, essential for its inhibitory action (Brüning, Alig, & Schmidt, 2010).

Antitumor and Antimicrobial Applications

Compounds incorporating the azetidin-2-one core structure have demonstrated potent antitumor and antimicrobial activities. For example, derivatives of 3-phenoxy-1,4-diarylazetidin-2-ones have shown significant antiproliferative effects against breast cancer cells, interacting at the colchicine-binding site on β-tubulin, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016). Similarly, novel antibacterial agents based on the azetidinone structure have displayed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, offering a new avenue for antibiotic development (Kuramoto et al., 2003).

Synthesis and Chemical Transformations

The azetidin-2-one structure serves as a versatile building block in synthetic chemistry, enabling the construction of a wide array of functionalized compounds. For instance, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones have been utilized to synthesize CF3-containing aminopropanes and various heterocycles, demonstrating the structural diversity achievable from modifications of the azetidin-2-one scaffold (Dao Thi et al., 2018).

Enzymatic Studies and Drug Metabolism

The metabolic fate of drugs related to 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride, such as ezetimibe, has been a subject of extensive research. Studies identifying the human UDP-glucuronosyltransferase enzymes responsible for the glucuronidation of ezetimibe underline the importance of understanding drug metabolism for improving therapeutic outcomes (Ghosal et al., 2004).

Safety And Hazards

properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)azetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJGLXYIFQAUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)

![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)